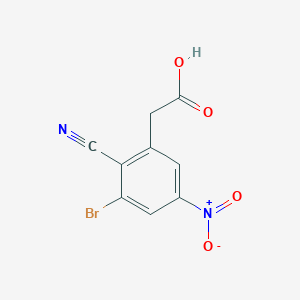

3-Bromo-2-cyano-5-nitrophenylacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-bromo-2-cyano-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c10-8-3-6(12(15)16)1-5(2-9(13)14)7(8)4-11/h1,3H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYOVGPQQSIFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)C#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

While the direct preparation of 3-Bromo-2-cyano-5-nitrophenylacetic acid is not explicitly described in the available sources, the cyano group introduction typically involves:

- Nucleophilic substitution on a suitable halogenated aromatic intermediate.

- Use of cyanide sources such as copper(I) cyanide or potassium cyanide under controlled conditions.

- Protection of sensitive groups (e.g., nitro) to avoid side reactions.

Given the similarity to nitro- and bromo-substituted phenylacetic acids, the cyano group is likely introduced either before or after the acetic acid side chain formation, depending on the synthetic route optimization.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| Metal sodium reaction & CO2 carboxylation | 2-chloro-4-bromo-6-nitrotoluene or analogs | Sodium metal, ether solvent, CO2 gas, 0–150°C | 4-bromo-2-nitrophenylacetic acid derivatives | 94–96 |

| Hydrolysis of malonate ester | 2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate | 6 M HCl, reflux in THF | 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | 93.1 |

| Alkaline hydrolysis | 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | NaOH (8–10 g), 80–100°C, 6 h | 3-bromo-2-nitrobenzoic acid | 81–86 |

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-cyano-5-nitrophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of substituted phenylacetic acids.

Reduction: Formation of 3-amino-2-cyano-5-nitrophenylacetic acid.

Oxidation: Formation of 3-bromo-2-carboxy-5-nitrophenylacetic acid.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-cyano-5-nitrophenylacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-cyano-5-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine, cyano, and nitro groups allows it to participate in various biochemical reactions. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects .

Vergleich Mit ähnlichen Verbindungen

(4-Bromo-2-nitrophenyl)acetic Acid (CAS 6127-11-3)

- Structural Similarity : 1.00 (highest similarity score) .

- Key Differences: Substitution pattern: Bromo at position 4 (vs. 3 in the target compound) and nitro at position 2 (vs. 5). Absence of a cyano group at position 2.

- Implications: Positional isomerism alters electronic effects. The meta-nitro group in the target compound may enhance resonance stabilization compared to the ortho-nitro group in this analog. Reduced steric hindrance in the target compound due to cyano vs. nitro placement.

5-Bromo-2-methyl-3-nitrobenzoic Acid (CAS 107650-20-4)

- Structural Similarity : 0.93 .

- Key Differences: Methyl group at position 2 instead of cyano. Carboxylic acid directly attached to the aromatic ring (vs. acetic acid side chain).

- Implications: Lower acidity compared to the target compound due to the electron-donating methyl group and absence of cyano. Reduced solubility in polar solvents.

3-Bromo-5-fluoro-2-nitrobenzoic Acid (CAS 1628556-99-9)

- Structural Similarity : 0.88 .

- Key Differences :

- Fluoro substituent at position 5 (vs. nitro in the target compound).

- Carboxylic acid group instead of phenylacetic acid.

- Implications: Fluorine’s electronegativity increases acidity but reduces steric bulk compared to nitro. Potential for altered biological activity due to fluorine’s bioisosteric properties.

3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic Acid (CAS 1807116-54-6)

- Structural Similarity: Not quantified, but substituents suggest relevance.

- Key Differences :

- Difluoromethyl group at position 5 (vs. nitro).

- Weaker electron-withdrawing effect compared to nitro, reducing acidity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromo-2-cyano-5-nitrophenylacetic acid, and how can intermediates be validated?

- Methodology : Multi-step synthesis typically involves bromination, nitration, and cyanation of phenylacetic acid derivatives. For example, bromination of 2-cyano-5-nitrophenylacetic acid using brominating agents (e.g., NBS or Br₂) under controlled conditions. Validate intermediates via HPLC (to confirm >95% purity ) and melting point analysis (compare with literature values for structurally similar brominated phenylacetic acids, e.g., 4-bromo-2-chlorophenylacetic acid melts at 117–119°C ).

- Key Tools : Use AI-powered synthesis planning to predict feasible routes and optimize reagent selection .

Q. How should researchers address purification challenges for this compound, given its functional groups?

- Methodology : Recrystallization using polar aprotic solvents (e.g., DMF or acetone) is effective for nitro- and cyano-substituted aromatics. For trace impurities, employ column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via GC-MS or ¹H NMR (refer to spectral libraries like NIST ). Note that brominated analogs (e.g., 3-bromo-2-furoic acid) require strict temperature control during recrystallization to avoid decomposition .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using coupling constants and compare to brominated analogs (e.g., 3-bromo-5-fluoro-4-hydroxybenzaldehyde ). The nitrophenyl group shows distinct aromatic splitting patterns.

- IR Spectroscopy : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodology : Apply 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (6–24 hrs). Use ANOVA to identify significant factors. For example, similar brominated compounds (e.g., 5-bromo-2-fluorocinnamic acid ) show temperature sensitivity in nitration steps. Computational tools (e.g., process simulation software ) can model energy efficiency and byproduct formation.

Q. How to resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?

- Methodology : If NMR suggests multiple conformers but X-ray shows a single crystal structure, perform VT-NMR (variable temperature) to probe dynamic behavior. For example, 3-bromo-N-methoxy-N-methylbenzamide exhibits rotational barriers in NMR that align with crystallographic data. Cross-validate using DFT calculations to model electronic environments .

Q. What strategies mitigate instability during long-term storage?

- Methodology :

- Stability Studies : Store under inert gas (N₂/Ar) at -20°C, and monitor degradation via accelerated aging (40°C/75% RH for 4 weeks). Compare to brominated acids like 3-bromo-2-hydroxy-5-methylbenzoic acid, which degrade via hydrolysis of the nitrile group .

- Stabilizers : Add antioxidants (e.g., BHT) if free radical degradation is observed in DSC/TGA .

Q. How does computational modeling predict reactivity in cross-coupling reactions?

- Methodology : Use DFT (e.g., Gaussian or ORCA) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the bromine atom in 3-bromo-5-(trifluoromethyl)picolinic acid is highly reactive in Suzuki-Miyaura couplings. Validate predictions with kinetic studies (e.g., monitor reaction progress via in-situ IR ).

Methodological Considerations Table

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.